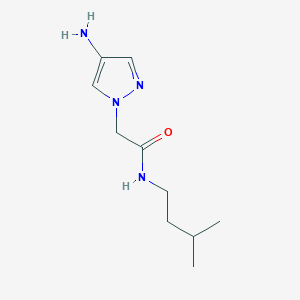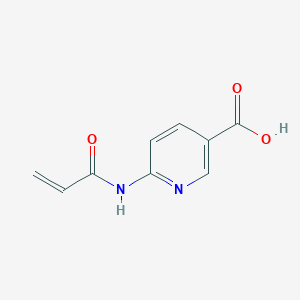![molecular formula C9H11BN2O2 B15299713 (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid: is a heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with boronic acid functionality. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of pyrrolopyrazine derivatives.
Cross-Coupling Reactions: Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often involve scalable cyclization and cross-coupling reactions, optimized for yield and purity. These methods are designed to be efficient and cost-effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with pyrrolopyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Antimicrobial Agents: These compounds exhibit significant antimicrobial activity, making them potential candidates for new antibiotics.
Medicine:
Antitumor Agents: Pyrrolopyrazine derivatives have shown promise as antitumor agents, inhibiting the growth of cancer cells.
Industry:
Mecanismo De Acción
The mechanism of action of (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid functionality allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1,3-Dimethylpyrrolo[1,2-a]pyrazine: This compound shares the pyrrolopyrazine scaffold but lacks the boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a different heterocyclic scaffold.
Uniqueness: The presence of both the pyrrolopyrazine scaffold and the boronic acid functionality in (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11BN2O2 |
|---|---|
Peso molecular |
190.01 g/mol |
Nombre IUPAC |
(1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
Clave InChI |
XAIYTRSETGWLNQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


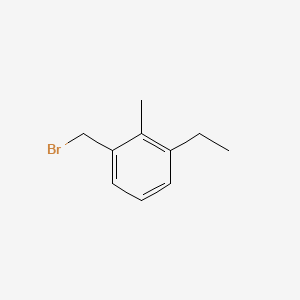
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
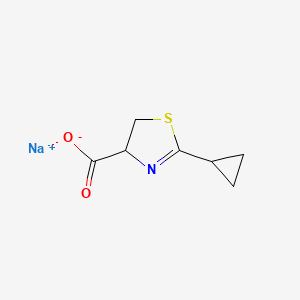
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
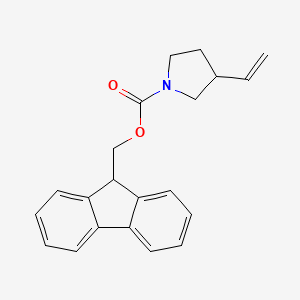
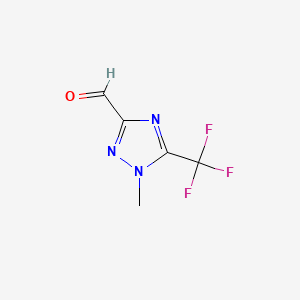
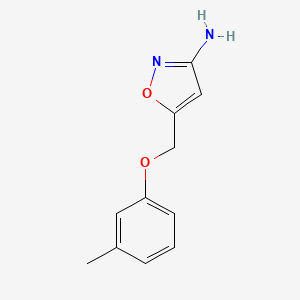
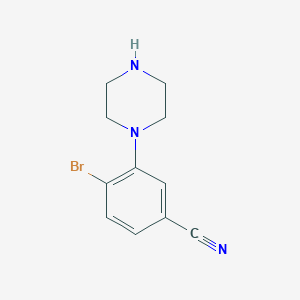
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
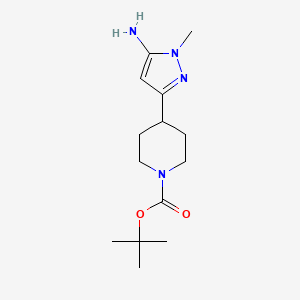

![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
